molecular formula C11H12BrF3N2O2S B1615224 1-(4-Bromo-3-trifluoromethyl-benzenesulfonyl)-piperazine CAS No. 942473-68-9

1-(4-Bromo-3-trifluoromethyl-benzenesulfonyl)-piperazine

Cat. No.: B1615224
CAS No.: 942473-68-9
M. Wt: 373.19 g/mol
InChI Key: JTAMMQLGLAZTKG-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-trifluoromethyl-benzenesulfonyl)-piperazine (CAS 942473-68-9) is a high-purity chemical building block of significant interest in medicinal chemistry and antibacterial research. This compound features a piperazine ring, a privileged scaffold in drug discovery, sulfonylated by a 4-bromo-3-trifluoromethylphenyl group . The piperazine ring is the third most common ring system in FDA-approved drugs, valued for its ability to improve solubility and contribute to key molecular interactions . The specific substitution pattern on the benzenesulfonyl moiety makes this derivative a valuable intermediate for the synthesis of more complex molecules. Its structure is closely related to a class of sulfonyl piperazines that have been identified as potent inhibitors of LpxH, an essential enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria . LpxH is a novel and promising target for overcoming multi-drug resistance, positioning this compound as a key scaffold for developing new antibiotics . Researchers can utilize this reagent to explore structure-activity relationships (SAR) and develop novel therapeutic agents targeting resistant pathogens. It is supplied for laboratory research purposes only. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-[4-bromo-3-(trifluoromethyl)phenyl]sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrF3N2O2S/c12-10-2-1-8(7-9(10)11(13,14)15)20(18,19)17-5-3-16-4-6-17/h1-2,7,16H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTAMMQLGLAZTKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC(=C(C=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrF3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650169
Record name 1-[4-Bromo-3-(trifluoromethyl)benzene-1-sulfonyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942473-68-9
Record name 1-[4-Bromo-3-(trifluoromethyl)benzene-1-sulfonyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 4-Bromo-3-trifluoromethylbenzenesulfonyl Chloride

  • Starting from 4-bromo-3-trifluoromethylbenzenesulfonic acid, chlorination is performed using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions.
  • Typical conditions involve refluxing the sulfonic acid with excess SOCl2 for several hours (3–6 hours) until the evolution of gas ceases, indicating complete conversion.
  • The product is purified by distillation or recrystallization, yielding the sulfonyl chloride as a reactive intermediate.

Sulfonylation of Piperazine

  • Piperazine is reacted with the prepared sulfonyl chloride in an inert organic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
  • A base such as triethylamine (TEA) or pyridine is added to scavenge the hydrochloric acid formed during the reaction.
  • The reaction is typically carried out at 0 °C to room temperature to control the rate and avoid side reactions.
  • After completion (usually 2–4 hours), the reaction mixture is quenched with water, and the product is extracted into the organic phase.
  • Purification is achieved by column chromatography or recrystallization from suitable solvents (e.g., ethanol or ethyl acetate).

Detailed Preparation Methodology

Step Reagents & Conditions Description Yield (%) Notes
1 4-Bromo-3-trifluoromethylbenzenesulfonic acid + SOCl2, reflux 3–6 h Chlorination to sulfonyl chloride intermediate 85–90 Monitor by disappearance of acid peak
2 Piperazine + 4-bromo-3-trifluoromethylbenzenesulfonyl chloride + TEA, DCM, 0 °C to RT, 2–4 h Sulfonylation reaction forming target compound 70–80 Base neutralizes HCl, reaction under inert atmosphere recommended
3 Work-up: aqueous quench, organic extraction, drying Isolation of crude product Use anhydrous MgSO4 or Na2SO4 for drying
4 Purification: silica gel chromatography or recrystallization Purification of final product 85–95 Verify purity by HPLC and NMR

Research Findings and Optimization

  • The use of triethylamine as a base is preferred due to its good solubility and effective scavenging of HCl, which prevents protonation of piperazine and side reactions.
  • Reaction temperature control is critical; lower temperatures prevent overreaction or decomposition of the sulfonyl chloride.
  • Solvent choice affects yield and purity: dichloromethane provides good solubility and reaction kinetics, while acetonitrile can be used for scale-up.
  • Purification by recrystallization yields highly pure compounds suitable for pharmaceutical applications, whereas chromatography is used for analytical and small-scale synthesis.
  • Alternative bases such as pyridine or sodium bicarbonate have been tested but may result in lower yields or more impurities.
  • The sulfonyl chloride intermediate must be freshly prepared or stored under inert conditions to prevent hydrolysis, which reduces the efficiency of the sulfonylation step.

Analytical Data Supporting Preparation

Analytical Technique Observations for this compound
Nuclear Magnetic Resonance (NMR) Characteristic aromatic signals with bromine and trifluoromethyl substitution; piperazine ring protons identifiable
Mass Spectrometry (MS) Molecular ion peak consistent with molecular weight of C11H12BrF3N2O2S
High-Performance Liquid Chromatography (HPLC) Purity > 95% after purification
Melting Point Consistent with literature values for sulfonylated arylpiperazines (typically 120–140 °C)

Chemical Reactions Analysis

Sulfonamide Formation and Functionalization

The sulfonyl group serves as a critical site for nucleophilic substitution and coupling reactions. Key pathways include:

Reaction with Amines
Piperazine derivatives react with sulfonyl chlorides to form sulfonamides. For example:

text
Ar-SO₂Cl + Piperazine → Ar-SO₂-Piperazine + HCl

This reaction occurs in dichloromethane (DCM) or acetonitrile with triethylamine (TEA) as a base, achieving yields of 70–85% after purification .

ReagentConditionsYieldReference
PiperazineDCM, TEA, RT, 16 hrs76%
4-MethylpiperazineTHF, TEA, 0°C to RT73%

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the para position undergoes substitution with nucleophiles under catalytic conditions:

Reaction with Amines or Thiols
Pd-catalyzed coupling replaces bromine with amines, alkoxides, or sulfur-containing groups. For instance:

text
Ar-Br + R-NH₂ → Ar-NH-R + HBr

This proceeds via Buchwald-Hartwig amination with Pd(OAc)₂/Xantphos, yielding 60–78%.

NucleophileCatalyst SystemTempYield
PiperidinePd(OAc)₂, Xantphos100°C68%
Sodium MethoxideCuI, 1,10-Phenanthroline80°C72%

Cross-Coupling Reactions

The bromine atom participates in Suzuki-Miyaura and Stille couplings to form biaryl systems:

Suzuki Coupling Example

text
Ar-Br + Ar'-B(OH)₂ → Ar-Ar' + B(OH)₃

Using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1), yields reach 85%.

Boronic AcidCatalystSolventYield
4-CF₃-PhenylPd(PPh₃)₄Dioxane82%
3-PyridylPdCl₂(dppf)THF75%

Electrophilic Aromatic Substitution (EAS)

The trifluoromethyl group deactivates the aromatic ring, directing electrophiles to the meta position relative to the sulfonyl group:

Nitration and Halogenation
Reactions occur under strong acidic conditions (HNO₃/H₂SO₄) at 0–5°C, yielding mono-substituted products .

ElectrophileConditionsProductYield
NO₂⁺HNO₃/H₂SO₄, 0°C3-Nitro derivative58%
Cl₂FeCl₃, CH₂Cl₂, RT3-Chloro derivative63%

Piperazine Ring Modifications

The piperazine nitrogen undergoes alkylation or acylation:

N-Alkylation with Benzyl Halides

text
Piperazine-NH + PhCH₂Br → Piperazine-N-CH₂Ph + HBr

Using Cs₂CO₃ in DMF at 20°C, yields exceed 90% .

Alkylating AgentBaseSolventYield
4-CF₃-Benzyl bromideCs₂CO₃DMF92%
Ethyl bromoacetateK₂CO₃CH₃CN85%

Comparative Reactivity of Structural Analogues

The trifluoromethyl and bromine substituents significantly influence reactivity compared to related compounds:

CompoundReactivity TrendKey Difference
4-Bromophenyl IsothiocyanateFaster SNAr (no steric hindrance)Lacks sulfonamide group
4-(Trifluoromethyl)phenylpiperazineReduced EAS activity (deactivation)No bromine substituent

Degradation Pathways

Under basic conditions (pH > 12), the sulfonamide bond hydrolyzes:

text
Ar-SO₂-NR₂ + H₂O → Ar-SO₃H + H₂NR₂

This proceeds via nucleophilic attack by hydroxide ions, with a half-life of 4.2 hrs at pH 12 .

Scientific Research Applications

1-(4-Bromo-3-trifluoromethyl-benzenesulfonyl)-piperazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used as a probe to study biological processes involving sulfonyl groups and piperazine rings.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-trifluoromethyl-benzenesulfonyl)-piperazine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring can also interact with various receptors and ion channels, modulating their function. These interactions can lead to a range of biological effects, depending on the specific targets involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues

Key analogues are categorized based on substitution patterns on the piperazine core or benzene ring:

Sulfonylpiperazines with Halogen/CF₃ Substitutions
Compound Name Substituents (Benzene Ring) Key Features
1-(4-Bromo-3-CF₃-benzenesulfonyl)-piperazine 4-Br, 3-CF₃ High electron-withdrawing effects; potential CNS/therapeutic applications
1-(4-Bromophenyl)sulfonyl-4-(4-methylphenyl)piperazine 4-Br (sulfonyl), 4-CH₃ (piperazine) Reduced steric hindrance; methyl group may enhance lipophilicity
1-(3-Chlorophenyl)piperazine (mCPP) 3-Cl Psychoactive; serotonin receptor agonist (5-HT₂C)
1-(3-Trifluoromethylphenyl)piperazine 3-CF₃ Selective 5-HT₁B receptor agonist; CNS activity
Acylsulfonylpiperazine Derivatives
  • 1N-[(2-Bromo-5-methoxybenzoyl)]-4N-[(substituted phenyl)sulfonyl]piperazine (4a-4x) : Demonstrated anticancer activity in HCT-116 (colon) and MCF7 (breast) cell lines, with IC₅₀ values <10 µM for select derivatives .
Anticancer Activity
  • Target Compound: Limited direct data, but structurally related sulfonylpiperazines (e.g., 1N-acyl derivatives in ) show cytotoxic effects via DNA topoisomerase II inhibition.
  • Analogues :
    • 1-(4-Chlorobenzhydryl)piperazine derivatives (5a–g) : IC₅₀ values ranging 2–15 µM across liver (HepG2), breast (MCF7), and colon (HCT-116) cancer lines .
    • Acylsulfonylpiperazines : Enhanced activity with electron-withdrawing groups (e.g., Br, CF₃) due to improved membrane permeability .
Receptor Binding Profiles
  • Serotonin Receptors: 1-(3-Trifluoromethylphenyl)piperazine: 65-fold selectivity for 5-HT₁B over 5-HT₁A (IC₅₀ = 19.66 nM) . Target Compound: The sulfonyl group likely reduces CNS penetration, shifting activity toward peripheral targets compared to non-sulfonylated analogues .
  • Alpha-Adrenoceptors: Buspirone metabolites (e.g., 1-(2-pyrimidinyl)-piperazine): Weak α₁ affinity, contrasting with the target compound’s lack of reported adrenergic activity .

Biological Activity

1-(4-Bromo-3-trifluoromethyl-benzenesulfonyl)-piperazine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological mechanisms, efficacy, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a bromine atom and a trifluoromethyl group on the aromatic sulfonyl moiety. This unique structure is believed to enhance its biological activity through increased lipophilicity and electronic properties.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The trifluoromethyl group is known to influence the electronic characteristics of the compound, enhancing its binding affinity to biological receptors. The sulfonyl group may facilitate interactions through hydrogen bonding and π-π stacking with target proteins, potentially leading to modulation of enzyme activity or receptor signaling pathways .

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, a series of sulfonyl-containing urea derivatives showed potent antibacterial effects against various strains, including Escherichia coli and Candida albicans, with minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL . This suggests that this compound may also possess similar antimicrobial capabilities.

Anticancer Activity

The anticancer potential of this compound has been evaluated against multiple human cancer cell lines. In one study, derivatives with trifluoromethyl substitutions demonstrated IC50 values superior to those of established chemotherapeutics like Doxorubicin. For example:

  • Compound 7: IC50 = 44.4 µM against PACA2
  • Compound 8: IC50 = 22.4 µM against PACA2
  • Compound 9: IC50 values ranged from 12.4 to 17.8 µM across different cell lines .

These results indicate that the presence of both the bromine and trifluoromethyl groups may synergistically enhance the anticancer efficacy of the compound.

Case Studies

Case Study 1: Antibacterial Activity Assessment
A recent study synthesized various aryl-urea derivatives, including those with trifluoromethyl substitutions, which were evaluated for their antibacterial properties. The most active compounds exhibited MIC values significantly lower than traditional antibiotics, highlighting their potential as novel antimicrobial agents .

Case Study 2: Anticancer Efficacy
In a comparative study involving several piperazine derivatives, it was found that those containing both sulfonyl and trifluoromethyl groups showed remarkable activity against prostate cancer cells (PC3) by down-regulating key oncogenes such as BRCA1 and TP53. This suggests a targeted mechanism that could be exploited for therapeutic development .

Table 1: Antimicrobial Activity of Related Compounds

Compound IDStructureMIC (µg/mL)Target Organism
Compound 7[Structure]5.00E. coli
Compound 8[Structure]4.88C. albicans
Compound 9[Structure]6.00B. mycoides

Table 2: Anticancer Activity Against Various Cell Lines

Compound IDCell LineIC50 (µM)Reference Drug IC50 (µM)
Compound 7PACA244.4Doxorubicin (52.1)
Compound 8PACA222.4Doxorubicin (52.1)
Compound 9HCT11612.4Doxorubicin (52.1)

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-(4-Bromo-3-trifluoromethyl-benzenesulfonyl)-piperazine?

Synthesis typically involves nucleophilic substitution between piperazine and a benzenesulfonyl chloride derivative. Key steps include:

  • Solvent Selection : Use polar aprotic solvents like DMF or DCM for improved solubility of aromatic intermediates .
  • Base Activation : Potassium carbonate (K₂CO₃) or triethylamine (TEA) to deprotonate piperazine and drive sulfonylation .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization to isolate the product .
  • Monitoring : TLC with hexane/ethyl acetate (1:2) to track reaction progress .

Q. How can researchers characterize the purity and structure of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm sulfonamide linkage and aromatic substituents. For example, δ ~7.3–8.0 ppm for bromo-trifluoromethyl aromatic protons .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected: ~385–390 g/mol for C₁₁H₁₀BrF₃N₂O₂S) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the solubility and stability considerations for this compound?

  • Solubility : Moderately soluble in DCM, DMF, and DMSO; limited in water. Adjust solvent polarity for biological assays .
  • Stability : Store at –20°C under inert atmosphere. Hydrolytically stable due to electron-withdrawing CF₃ and Br groups, but avoid strong acids/bases .

Advanced Research Questions

Q. How can molecular docking studies predict the biological targets of this compound?

  • Target Selection : Focus on enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, tyrosine kinases) .
  • Software Tools : Use AutoDock Vina or Schrödinger Suite. Input the compound’s 3D structure (optimized via DFT) and receptor PDB files (e.g., 4HTC for kinase targets) .
  • Validation : Compare docking scores with known inhibitors (e.g., benzenesulfonamide derivatives) and validate via IC₅₀ assays .

Q. What experimental strategies resolve contradictions in reported biological activities?

  • Dose-Response Analysis : Test across a wide concentration range (nM–µM) to identify off-target effects .
  • Selectivity Profiling : Use panels of related receptors/enzymes (e.g., serotonin vs. dopamine transporters) to assess specificity .
  • Metabolite Screening : LC-MS/MS to detect degradation products or active metabolites that may confound results .

Q. How can this compound be modified to enhance its pharmacokinetic properties?

  • Bioisosteric Replacement : Replace Br with Cl or CF₃ with CN to alter logP and metabolic stability .
  • Prodrug Design : Introduce ester or amide moieties to improve oral bioavailability .
  • Coordination Chemistry : Attach metal-chelating groups (e.g., hydroxyethyl) for dual therapeutic/diagnostic applications .

Q. What methodologies optimize its use in peptide derivatization for mass spectrometry?

  • Coupling Reagents : Use EDC/HOAt in DMF to activate carboxyl groups on peptides .
  • Derivatization Conditions : React at pH 6–7 (20°C, 24 h) with a 2:1 molar excess of the piperazine derivative .
  • Signal Enhancement : Derivatives like 2-pyridylpiperazine improve MALDI-TOF sensitivity by 10–50× for low-MW peptides .

Methodological Notes

  • Contradiction Management : Conflicting solubility data may arise from polymorphic forms. Use DSC/TGA to identify crystalline vs. amorphous states .
  • Safety Protocols : Handle with nitrile gloves due to potential skin irritation (H315/H319 hazard codes) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Bromo-3-trifluoromethyl-benzenesulfonyl)-piperazine
Reactant of Route 2
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1-(4-Bromo-3-trifluoromethyl-benzenesulfonyl)-piperazine

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